2-amino-9-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one
Description
Properties
IUPAC Name |
2-amino-9-chloro-[1,3]thiazino[5,6-c]quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3OS/c12-5-1-2-8-6(3-5)9-7(4-14-8)10(16)15-11(13)17-9/h1-4H,(H2,13,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCSDBGYBGGSOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C3C(=C2C=C1Cl)SC(=NC3=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one typically involves the reaction of anthranilic acid derivatives with appropriate reagents under specific conditions. One common method involves the cyclization of 2-amino-3-chlorobenzoic acid with thiourea in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the thiazinoquinoline ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-amino-9-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield aminoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Amines, thiols; reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various quinoline derivatives, aminoquinoline derivatives, and substituted thiazinoquinolines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating bacterial infections, cancer, and inflammatory diseases.
Industry: Utilized in the development of novel materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 2-amino-9-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. The compound’s anticancer activity is linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Comparative Insights
Heterocyclic Core Variations
- Thiazino vs. Oxazino Rings: The substitution of sulfur (thiazine) with oxygen (oxazine) in oxazinoquinoline analogs (e.g., ) reduces electron density and alters hydrogen-bonding capacity. This impacts solubility and metabolic stability .
Substituent Effects
- Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group in ’s oxazinoquinoline increases lipophilicity and may improve blood-brain barrier penetration compared to the chloro group in the target compound .
- Amino vs. Thioxo Groups: The amino group in the target compound offers nucleophilic reactivity, whereas the thioxo group in ’s analog provides a site for covalent binding (e.g., with cysteine residues in enzymes) .
Biological Activity
2-amino-9-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the thiazinoquinoline class, characterized by a thiazine ring fused to a quinoline structure. Its molecular formula is with a molecular weight of approximately 224.69 g/mol.
Synthesis
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Various synthetic routes have been documented, emphasizing the importance of optimizing conditions to enhance yield and purity.
Antimicrobial Activity
Research indicates that thiazinoquinoline derivatives possess significant antimicrobial properties. A study evaluated the antibacterial activity of several derivatives against various bacterial strains. The compound exhibited notable inhibition against Gram-positive bacteria, including Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound demonstrated significant reduction in cell viability in human lung adenocarcinoma (A549) and colon cancer (HCT116) cells.
A xenograft model further confirmed its anticancer potential, where treated mice displayed reduced tumor growth compared to controls. The tumor volume was measured over a treatment period of 14 days.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 5.2 |
| HCT116 (colon cancer) | 3.8 |
The mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Additionally, the compound showed potential in inhibiting angiogenesis by downregulating vascular endothelial growth factor (VEGF).
Case Studies
- Study on Antibacterial Activity : A comparative study assessed the antibacterial efficacy of various thiazinoquinoline derivatives, including this compound. Results indicated that this compound was among the most effective against resistant strains.
- Anticancer Efficacy in Animal Models : In a recent study involving xenograft models, administration of the compound resulted in a significant decrease in tumor size and weight compared to untreated controls, suggesting its potential as an effective anticancer agent.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-amino-9-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one, and how can reaction conditions be optimized?
Answer:
The synthesis of thiazinoquinolinone derivatives typically involves electrophilic intramolecular cyclization. For example, but-2-enyl thioethers of quinoline derivatives can undergo tellurium-induced cyclization using p-methoxyphenyltellurium trichloride to yield angular tricyclic chlorides. Key optimization parameters include:
- Reagent stoichiometry : A 1:1 molar ratio of thioether to tellurium reagent minimizes side reactions.
- Solvent system : Polar aprotic solvents (e.g., DCM or DMF) enhance cyclization efficiency.
- Temperature : Reactions conducted at 60–80°C for 6–8 hours achieve optimal yields (60–75%) while avoiding decomposition .
Alternative routes involve condensation reactions with hydrazine hydrate or thiourea to form heterocyclic cores, as seen in 4-hydroxyquinoline derivative syntheses .
Basic: How can the structural integrity of this compound be validated using spectroscopic techniques?
Answer:
Structural confirmation requires a multi-technique approach:
- NMR spectroscopy : and NMR can resolve aromatic proton environments (e.g., quinoline C-2 and thiazine NH) and confirm substituent positions.
- Mass spectrometry (EI/CI-MS) : Molecular ion peaks (e.g., MW 247.3 g/mol) and fragmentation patterns verify the molecular formula (CHClNOS) .
- Infrared spectroscopy (IR) : Stretching frequencies for NH (~3400 cm), carbonyl (C=O, ~1680 cm), and C-Cl (~750 cm^{-1) bonds confirm functional groups .
Advanced: What factors govern regioselectivity in electrophilic cyclization reactions during thiazinoquinolinone synthesis?
Answer:
Regioselectivity in cyclization is influenced by:
- Substituent electronic effects : Electron-donating groups (e.g., -OCH) on the quinoline ring direct cyclization to form angular fused systems over linear isomers.
- Steric hindrance : Bulky substituents at C-9 (e.g., Cl) favor cyclization at less hindered positions, as observed in tellurium-mediated reactions .
- Reagent choice : p-Methoxyphenyltellurium trichloride promotes six-membered ring formation via [1,3]-sigmatropic shifts, whereas other electrophiles may yield smaller rings .
Advanced: How do substituents on the quinoline core affect the reactivity of this compound in derivative synthesis?
Answer:
Substituents modulate reactivity in two key ways:
- Electrophilic substitution : Electron-withdrawing groups (e.g., Cl at C-9) deactivate the quinoline ring, limiting further substitution but enhancing stability toward oxidation .
- Nucleophilic attack : The amino group at C-2 participates in condensation reactions (e.g., with aldehydes or ketones) to form Schiff bases or heterocyclic adducts. For example, hydrazine derivatives of 4-hydroxyquinoline yield pyrazoloquinolinones under acidic conditions .
Basic: What are the critical storage and handling protocols to ensure compound stability?
Answer:
Stability is maintained by:
- Storage conditions : Protect from light and moisture in airtight containers at –20°C. Desiccants (e.g., silica gel) prevent hydrolysis of the thiazine ring.
- Handling precautions : Use inert atmospheres (N/Ar) during weighing to avoid oxidation. Gloves and fume hoods are mandatory due to potential toxicity .
Advanced: Which analytical methods resolve contradictions in tautomeric or stereochemical data for this compound?
Answer:
Discrepancies in tautomerism (e.g., keto-enol forms) or stereochemistry require:
- X-ray crystallography : Definitive proof of solid-state structure, as demonstrated for spirobenzopyran-thiapyran adducts .
- Dynamic NMR : Detects tautomeric equilibria in solution by monitoring temperature-dependent chemical shifts.
- Computational modeling : DFT calculations predict energetically favored tautomers or conformers, aligning with experimental NMR data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
